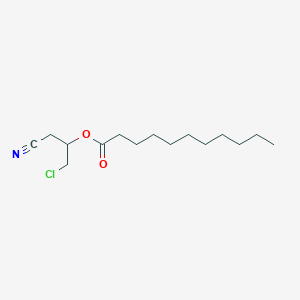
Undecanoic acid, 2-chloro-1-(cyanomethyl)ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Undecanoic acid, 2-chloro-1-(cyanomethyl)ethyl ester is a chemical compound with a unique structure that combines the properties of undecanoic acid with a chloro and cyanomethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of undecanoic acid, 2-chloro-1-(cyanomethyl)ethyl ester typically involves the esterification of undecanoic acid with 2-chloro-1-(cyanomethyl)ethanol. This reaction can be catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
Undecanoic acid, 2-chloro-1-(cyanomethyl)ethyl ester can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.
Reduction: The cyanomethyl group can be reduced to form primary amines.
Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Formation of undecanoic acid derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of hydroxyl or amino-substituted derivatives.
Aplicaciones Científicas De Investigación
Undecanoic acid, 2-chloro-1-(cyanomethyl)ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of undecanoic acid, 2-chloro-1-(cyanomethyl)ethyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release undecanoic acid and 2-chloro-1-(cyanomethyl)ethanol, which can then participate in various biochemical pathways. The chloro and cyanomethyl groups can also interact with enzymes and receptors, modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
- Undecanoic acid, ethyl ester
- Undecanoic acid, methyl ester
- Undecanoic acid, propyl ester
Uniqueness
Undecanoic acid, 2-chloro-1-(cyanomethyl)ethyl ester is unique due to the presence of both chloro and cyanomethyl groups, which confer distinct chemical reactivity and potential biological activity compared to other undecanoic acid esters. This makes it a valuable compound for specialized applications in research and industry.
Propiedades
Número CAS |
56208-06-1 |
|---|---|
Fórmula molecular |
C15H26ClNO2 |
Peso molecular |
287.82 g/mol |
Nombre IUPAC |
(1-chloro-3-cyanopropan-2-yl) undecanoate |
InChI |
InChI=1S/C15H26ClNO2/c1-2-3-4-5-6-7-8-9-10-15(18)19-14(13-16)11-12-17/h14H,2-11,13H2,1H3 |
Clave InChI |
PPDBEBYYDNLWKK-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCC(=O)OC(CC#N)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-Methyl-allyl)-6,7,8,9-tetrahydro-2H-11-oxa-2,4,10-triaza-benzo[b]fluoren-1-one](/img/structure/B14173164.png)
![1'-(thiophen-2-ylcarbonyl)-2'-[4-(trifluoromethyl)phenyl]-1',2'-dihydro-3a'H-spiro[indene-2,3'-pyrrolo[1,2-a]quinoline]-1,3-dione](/img/structure/B14173170.png)
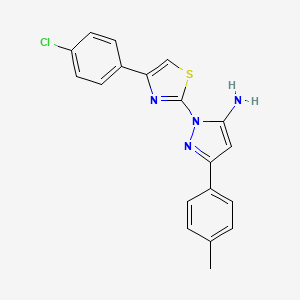
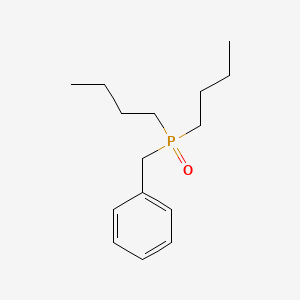
![3,3a(2)-(1-Oxo-1,3-propanediyl)bis[2(3H)-benzoxazolone]](/img/structure/B14173193.png)
![2-Methoxy-4-[6-methyl-3-(phenylamino)imidazo[1,2-a]pyridin-2-yl]phenol](/img/structure/B14173209.png)
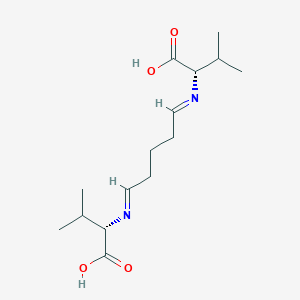
![1-[3-(2-Hydroperoxy-3-methylbut-3-en-1-yl)-4-hydroxyphenyl]ethan-1-one](/img/structure/B14173215.png)
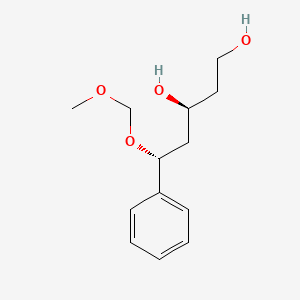
![[(1R)-3-Azido-1-(methoxymethoxy)hex-5-en-1-yl]benzene](/img/structure/B14173228.png)
![9-[5-[[(2,3-dimethoxyphenyl)-diphenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-2-(methylamino)-1H-purin-6-one](/img/structure/B14173231.png)
![N-[3-(dimethylamino)propyl]-3-(4-methylphenyl)-3-(4-propan-2-yloxyphenyl)propanamide](/img/structure/B14173235.png)
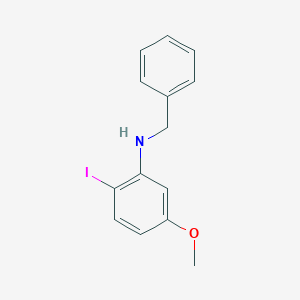
![2'-Chloro-7',8'-dihydro-5'H-spiro[[1,3]dioxolane-2,6'-quinazoline]](/img/structure/B14173245.png)
